Transition-Metal-Free Stannylation of Alkyl Halides: Gram-Scale Capability Differentiating Hexamethyldistannane from Catalytic Protocols
Hexamethyldistannane enables a transition-metal-free stannylation of alkyl bromides and iodides, producing functionalized primary and secondary alkyl and benzyl trimethylstannanes in moderate to excellent yields, with demonstrated gram-scale viability [1]. This protocol eliminates palladium or other transition-metal catalysts that would otherwise be required for analogous stannylation reactions using alternative tin sources such as Me₃SnCl, reducing both cost and metal contamination concerns in subsequent Stille couplings [1].
| Evidence Dimension | Reaction conditions and scalability |
|---|---|
| Target Compound Data | Hexamethyldistannane: transition-metal-free conditions, gram-scale demonstrated, wide functional group tolerance [1] |
| Comparator Or Baseline | Trimethyltin chloride (Me₃SnCl): typically requires Pd or other transition-metal catalysts for comparable alkyl stannylation |
| Quantified Difference | Metal-free vs. metal-catalyzed (no numerical yield difference due to lack of direct head-to-head data; class-level inference based on reaction mechanism differences) |
| Conditions | Alkyl bromides and iodides with hexamethyldistannane; room temperature to moderate heating; various functional groups |
Why This Matters
For procurement, this metal-free capability reduces catalyst costs, simplifies purification for downstream Stille coupling applications, and avoids palladium contamination in sensitive pharmaceutical or electronic material syntheses.
- [1] Li, S., Lian, C., Yue, G., Zhang, J., Qiu, D., & Mo, F. (2022). Transition Metal Free Stannylation of Alkyl Halides: The Rapid Synthesis of Alkyltrimethylstannanes. The Journal of Organic Chemistry, 87(7), 4877–4886. DOI: 10.1021/acs.joc.1c03135. View Source
